2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-chlorophenyl group at position 2 and an N-mesitylacetamide side chain at position 3. The 4-chlorophenyl moiety increases lipophilicity, favoring membrane permeability and target engagement .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c1-14-10-15(2)22(16(3)11-14)25-21(29)13-27-8-9-28-20(23(27)30)12-19(26-28)17-4-6-18(24)7-5-17/h4-12H,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQOIODHMUWHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with mesitylacetamide under specific conditions. One common method includes the following steps:
Starting Materials: 4-chloropyrazolo[1,5-a]pyrazine and mesitylacetamide.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dioxane, under reflux conditions.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Chemical Biology: The compound is used as a probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrazin-4-one vs. Pyrazolo[1,5-a]pyrimidin-7-one
- Compound 69 (2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) replaces the pyrazinone core with a pyrimidinone system. The pyrimidinone ring has a six-membered structure with two nitrogen atoms at positions 1 and 3, altering hydrogen-bonding capacity compared to the five-membered pyrazinone core. This structural difference may influence binding to enzymes like kinases or phosphatases .
Triazolo[1,5-a]pyrazin-6-one Derivatives
- Compound 9a (N-cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydrotriazolo[1,5-a]pyrazin-5(4H)-yl)acetamide) incorporates a triazole ring fused to pyrazinone. However, the saturated 6,7-dihydro pyrazinone reduces aromaticity, limiting π-interactions .
Substituent Analysis
Acetamide Side Chain Modifications
- N-Mesityl vs.
- Chlorine Substitution : The 4-chlorophenyl group is conserved in many analogs (e.g., G419-0211, compound 69), suggesting its critical role in target binding, possibly through halogen bonding .
Phenethyl and Benzyl Modifications
- Compound w7 (5-chloro-N2-(4-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)phenyl)-N4-(2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)pyrimidine-2,4-diamine): Incorporates a dihydropyrazinone core with a triazole-substituted phenyl group. The partial saturation of the pyrazinone ring may enhance conformational flexibility, aiding in target adaptation .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | G419-0163 | Compound 69 | Compound w7 |
|---|---|---|---|---|
| Molecular Weight | ~443.9 | 386.45 | ~450 (calc.) | ~500 (calc.) |
| LogP (Predicted) | 3.8–4.2 | 3.2 | 4.5 | 2.9 |
| Hydrogen Bond Acceptors | 5 | 4 | 6 | 8 |
| Rotatable Bonds | 6 | 5 | 4 | 9 |
Biological Activity
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and antimicrobial properties. This article reviews the existing literature on its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 438.9 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core, which is known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O4 |
| Molecular Weight | 438.9 g/mol |
| CAS Number | 1242884-15-6 |
Kinase Inhibition
The pyrazolo[1,5-a]pyrazine scaffold is associated with several kinase inhibitors. Research suggests that this compound may exhibit inhibitory effects on specific kinases involved in cancer and other diseases. The presence of the chlorophenyl group enhances its potential for binding to kinase targets, making it a candidate for further exploration in cancer therapy .
Case Studies and Research Findings
- Inhibition of Cancer Cell Lines : A study investigated the effects of related compounds on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of apoptosis mediated by kinase inhibition .
- Antimicrobial Assays : In vitro assays conducted on structurally similar compounds showed promising results against Gram-positive and Gram-negative bacteria. These findings support the hypothesis that this compound may also exhibit antimicrobial activity .
- Structure-Activity Relationship (SAR) Studies : SAR studies highlight the importance of substituents on the pyrazolo[1,5-a]pyrazine ring for enhancing biological activity. Modifications to the chlorophenyl group have been shown to affect binding affinity and selectivity towards different kinases .
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific kinases.
- Expanded Antimicrobial Testing : Evaluating its efficacy against a broader range of pathogens.
- In Vivo Studies : Assessing pharmacokinetics and therapeutic efficacy in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
